2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as Compound A) is a triazole-thioacetamide derivative featuring a 4-(propan-2-yl)phenyl acetamide moiety. Its core structure includes a 1,2,4-triazole ring substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide chain. This scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Compound A has been investigated as a GPR-17 agonist in glioblastoma multiforme (GBM) therapy, where it demonstrated synergistic effects with temozolomide (TMZ) to inhibit tumor migration and proliferation .
Properties
CAS No. |
477330-77-1 |
|---|---|
Molecular Formula |
C24H22BrN5OS |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22BrN5OS/c1-16(2)17-3-7-20(8-4-17)27-22(31)15-32-24-29-28-23(18-11-13-26-14-12-18)30(24)21-9-5-19(25)6-10-21/h3-14,16H,15H2,1-2H3,(H,27,31) |
InChI Key |
QPYQARRDASWUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with a suitable alkylating agent, followed by further functionalization to introduce the pyridinyl and acetamide groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s functional groups enable multiple reaction pathways:
Sulfanyl Group Reactivity
-
Nucleophilic substitution : The -S- group can act as a leaving group, allowing substitution with hydroxyl or amino nucleophiles.
-
Oxidation : Conversion to sulfinyl (-SO-) or sulfonyl (-SO2-) groups under oxidizing conditions (e.g., H2O2).
Acetamide Group Reactivity
-
Hydrolysis : Cleavage to form carboxylic acid under acidic/basic conditions.
-
Amidation : Further acylation or alkylation at the amine nitrogen.
Bromophenyl Group Reactivity
-
Elimination : Dehydrohalogenation to form styrene derivatives.
-
Coupling reactions : Cross-coupling (e.g., Heck, Suzuki) for C-C bond formation.
Triazole Ring Reactivity
-
Coordination chemistry : Nitrogen atoms in the triazole ring can act as ligands for metal ions (e.g., Cu, Zn).
-
Electrophilic substitution : Substitution at the 3-position of the triazole ring (already occupied by sulfanyl in this compound).
Molecular Formula and Identifiers
Key Functional Groups
-
Triazole ring : 4H-1,2,4-triazol-3-yl group.
-
Sulfanyl linkage : -S- connecting the triazole to the acetamide.
-
4-bromophenyl group : Electron-withdrawing substituent.
-
Pyridin-4-yl group : Aromatic ring with nitrogen for coordination.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , and its structure includes a triazole ring, which is known for its diverse pharmacological properties. The presence of both bromophenyl and pyridinyl moieties enhances its potential interactions with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related triazole compounds effectively inhibit the growth of various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The triazole scaffold has also been associated with anticancer activity. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Research findings suggest that the incorporation of specific substituents on the triazole ring can enhance cytotoxicity against different cancer cell lines .
Antifungal Applications
The antifungal efficacy of triazoles is well-documented, particularly against pathogenic fungi like Candida species. The compound may offer new avenues for antifungal therapy, especially considering the rising resistance to conventional antifungal agents .
Synthesis and Characterization
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves several steps including S-alkylation reactions and purification processes such as recrystallization. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Antibacterial Activity Study : A study evaluating the antibacterial properties of various triazoles found that compounds structurally related to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide showed significant inhibition against E. coli at concentrations as low as 1 mM .
- Anticancer Research : Another research article reported on a series of triazole derivatives that exhibited potent cytotoxic effects on breast cancer cell lines, suggesting that modifications in the side chains could lead to enhanced therapeutic effects .
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazole-thioacetamide derivatives are highly dependent on substituents at the phenylacetamide group (N-aryl) and the pyridinyl/triazole positions. Below is a comparative analysis of Compound A with its closest analogs (Table 1).
Table 1: Structural and Functional Comparison of Compound A and Analogs
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- Compounds with electron-withdrawing groups (e.g., Compound B ’s sulfamoyl, Compound C ’s trifluoromethyl) exhibit enhanced antimicrobial and anti-inflammatory activities due to improved electrophilicity and target binding .
- Compound A ’s 4-(propan-2-yl)phenyl group is electron-donating, which may reduce intrinsic activity but enhance bioavailability through increased lipophilicity. Its efficacy in GBM therapy likely arises from synergistic mechanisms rather than standalone potency .
Compound C’s trifluoromethyl group enhances metabolic stability and membrane permeability, a common strategy in CNS-targeting drugs .
Positional Effects :
- Substitution at the para position (e.g., Compound A , B , E ) is prevalent in bioactive derivatives, whereas ortho or meta substituents (e.g., Compound D ) are less explored but may alter steric interactions .
Antimicrobial Activity :
- Compound B and Compound E demonstrated significant antibacterial activity against E. coli, S. aureus, and B. subtilis (MIC: 12.5–50 µg/mL) and antifungal activity against A. niger .
Anti-Inflammatory and Antioxidant Activity :
- Compound E showed 72% inhibition of protein denaturation (vs. 80% for diclofenac) and moderate hydrogen peroxide radical scavenging (IC~50~: 45 µM) .
- Compound A ’s anti-inflammatory effects remain unstudied, though its role in GBM therapy suggests indirect modulation of inflammatory pathways .
Antitumor Activity :
- Compound A reduced GBM cell migration and proliferation in combination with TMZ, highlighting its utility in adjuvant therapy .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a triazole derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current scientific literature.
Chemical Structure and Properties
- Molecular Formula : C23H20BrN5O3S
- Molecular Weight : 526.4 g/mol
- IUPAC Name : 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
The compound features a triazole ring, a bromophenyl group, a pyridinyl group, and an acetamide moiety. This unique structural composition is responsible for its significant biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
- Substitution Reactions : Introduction of bromophenyl and pyridinyl groups using brominated aromatic compounds and pyridine derivatives.
- Thiolation Reaction : Attachment of the sulfanyl group to the triazole ring.
These steps require careful optimization to ensure high yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exhibit significant antimicrobial properties. Specifically:
- The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Antifungal Properties
The triazole class is well-known for antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cell membranes. This compound's structure allows it to interact effectively with fungal enzymes, making it a candidate for antifungal drug development .
Anticancer Potential
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The bromophenyl and pyridinyl groups facilitate binding to specific receptors, altering cellular signaling pathways.
- Cellular Interference : The compound may disrupt normal cellular functions by interfering with signaling pathways related to growth and apoptosis.
Case Studies
- A study highlighted the compound's effectiveness against E. coli, showing significant inhibition at low concentrations compared to standard antibiotics .
- Another investigation assessed its cytotoxicity against breast cancer cell lines, revealing an IC50 value comparable to established chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide | Similar triazole and sulfanyl groups | Antimicrobial |
| 2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Different pyridine substitution | Antifungal |
| 2-{[4-(phenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(dimethylphenyl)acetamide | Variation in phenyl groups | Cytotoxic |
This comparative analysis illustrates how modifications in substituents can lead to variations in biological activity while maintaining core structural elements.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation : Reacting 4-bromophenyl derivatives with pyridinyl-triazole intermediates using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Thioether formation : Introducing the sulfanyl group via nucleophilic substitution under inert conditions .
- Purification : Column chromatography or recrystallization (e.g., methylene chloride evaporation) to achieve >95% purity . Key parameters: Temperature (273 K for intermediates), solvent selection (dichloromethane), and catalyst optimization .
Q. How is the compound structurally characterized?
- X-ray crystallography : Determines absolute configuration, bond lengths, and dihedral angles (e.g., planar amide groups with R₂²(10) hydrogen-bonded dimers) .
- Spectroscopy :
- 1H/13C NMR : Assigns protons (e.g., pyridine ring at δ 8.5–8.7 ppm) and carbons (amide carbonyl at ~170 ppm) .
- IR : Confirms sulfur (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) bonds .
Q. What safety protocols are essential during handling?
- Storage : Away from ignition sources (P210) in airtight containers .
- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact (P201, P202) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent modification : Replace bromine with chlorine or fluorine to assess halogen effects on bioactivity .
- Computational docking : Use crystallographic data (e.g., PDB entries) to model interactions with target enzymes (e.g., kinase binding pockets) .
- In vitro assays : Test analogs against cancer cell lines (IC₅₀) or bacterial strains (MIC) to correlate structural changes with activity .
Q. What strategies optimize pharmacokinetic properties?
- LogP adjustment : Introduce hydrophilic groups (e.g., morpholine) to improve solubility .
- Metabolic stability : Replace labile sulfanyl groups with sulfones to reduce CYP450-mediated oxidation .
- Bioavailability testing : Use HPLC-MS to measure plasma concentration in rodent models .
Q. How to resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Control experiments : Test for off-target effects using gene-knockout cell lines .
- Meta-analysis : Compare data across studies with similar substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl analogs) .
Q. What crystallographic techniques elucidate molecular interactions?
- Single-crystal analysis : Resolve steric effects (e.g., dihedral angles >80° between triazole and phenyl rings) .
- Hirshfeld surface analysis : Map intermolecular contacts (e.g., N–H⋯O hydrogen bonds) to explain packing motifs .
Q. How to optimize reaction yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
